molecular formula C8H15NO3 B1674215 N-Acétyl-L-leucine CAS No. 1188-21-2

N-Acétyl-L-leucine

Numéro de catalogue: B1674215
Numéro CAS: 1188-21-2
Poids moléculaire: 173.21 g/mol
Clé InChI: WXNXCEHXYPACJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Niemann-Pick Disease Type C

Niemann-Pick disease type C is a severe lysosomal storage disorder characterized by neurological decline. Recent clinical trials have demonstrated:

  • Efficacy in Symptom Management : A Phase III randomized controlled trial showed that N-Acetyl-L-leucine significantly improved symptoms, functioning, and quality of life in patients with Niemann-Pick disease type C. The study reported statistically significant improvements in cerebellar signs and symptoms after treatment .
  • Safety Profile : The compound was well-tolerated with no serious adverse events reported, establishing a favorable risk-benefit ratio for long-term use .

Traumatic Brain Injury

Research involving animal models has highlighted the potential of N-Acetyl-L-leucine in treating traumatic brain injury:

  • Motor and Cognitive Recovery : In a controlled cortical impact model, treatment with N-Acetyl-L-leucine resulted in significant improvements in both motor and cognitive outcomes .
  • Reduction of Neuroinflammation : The compound was effective in reducing the expression of pro-inflammatory markers, suggesting its role as a neuroprotective agent post-injury .

Ataxia-Telangiectasia

Ataxia-telangiectasia is a rare genetic disorder that leads to progressive neurological decline:

  • Improvement in Ataxia Symptoms : A case study involving a child with ataxia-telangiectasia indicated that supplementation with N-acetyl-DL-leucine improved ataxia symptoms significantly over a 16-week period . The Scale for the Assessment and Rating of Ataxia score improved by 48.88%, indicating notable functional recovery.

Comparative Efficacy Table

The following table summarizes key findings from various studies on the applications of N-Acetyl-L-leucine across different conditions:

ConditionStudy TypeKey FindingsReference
Niemann-Pick Disease Type CPhase III Clinical TrialSignificant improvement in symptoms and quality of life; well-tolerated
Traumatic Brain InjuryAnimal ModelEnhanced motor/cognitive recovery; reduced neuroinflammation
Ataxia-TelangiectasiaCase Study48.88% improvement in ataxia symptoms over 16 weeks

Mécanisme D'action

Target of Action

N-Acetyl-L-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells . The ubiquitous tissue expression of MCT1 makes it well suited for the uptake and distribution of N-Acetyl-L-leucine .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch allows N-Acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The compound acts as a prodrug of leucine, bypassing LAT1 and influencing leucine-mediated signaling and metabolic processes inside cells .

Pharmacokinetics

The pharmacokinetics of N-Acetyl-L-leucine play a major role in its mechanism of action and efficacy as a drug . The compound is taken up by cells via MCT1, which has lower affinity compared to LAT1, allowing for more effective distribution . The enantiomers of N-Acetyl-L-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been shown to rapidly improve symptoms, functioning, and quality of life for pediatric and adult patients with certain neurodegenerative disorders .

Action Environment

The action of N-Acetyl-L-leucine is influenced by the physiological environment. At physiological pH, N-Acetyl-L-leucine is present mainly as an anion . This property allows it to be a substrate for the organic anion transporters . The compound’s efficacy can also be influenced by the presence of other compounds, as suggested by the differential pharmacokinetics observed with the enantiomers of N-Acetyl-L-leucine .

Analyse Biochimique

Analyse Des Réactions Chimiques

Types de réactions

L'acétylleucine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

L'acétylleucine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

L'acétylleucine exerce ses effets en modulant l'activité de transporteurs et d'enzymes spécifiques. Elle est connue pour passer de son absorption dans les cellules par le transporteur d'acides aminés de type L (LAT1) aux transporteurs d'anions organiques (OAT1 et OAT3) et au transporteur de monocarboxylates de type 1 (MCT1) . Ce changement améliore ses propriétés pharmacocinétiques et permet une meilleure distribution dans l'organisme . Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action sont encore à l'étude .

Comparaison Avec Des Composés Similaires

Composés similaires

    Leucine : L'acide aminé parent dont est dérivée l'acétylleucine.

    N-acétyl-DL-leucine : Un mélange racémique d'énantiomères d'acétylleucine.

    N-acétyl-L-leucine : L'énantiomère L de l'acétylleucine.

Unicité

L'acétylleucine est unique en son genre par sa capacité à moduler des transporteurs et des enzymes spécifiques, ce qui renforce son potentiel thérapeutique. Contrairement à la leucine, l'acétylleucine présente des propriétés pharmacocinétiques améliorées en raison de son acétylation, ce qui permet une meilleure absorption cellulaire et une meilleure distribution . De plus, les énantiomères de l'acétylleucine présentent des pharmacocinétiques différentes, ce qui met en évidence son caractère unique .

Activité Biologique

N-Acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid leucine, which has garnered significant attention for its potential therapeutic effects, particularly in neurological disorders. This article explores the biological activity of N-Acetyl-L-leucine, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.

N-Acetyl-L-leucine is believed to exert its effects through several mechanisms:

  • Transport Mechanism : N-Acetyl-L-leucine is primarily transported into cells via the L-type amino acid transporter (LAT1), which plays a crucial role in cellular uptake and metabolism. This transport mechanism differs from that of unmodified leucine, suggesting unique pharmacokinetic properties for NALL .
  • Metabolic Pathways : Once inside the cell, N-Acetyl-L-leucine is metabolized into L-leucine and other metabolites, which may contribute to its neuroprotective effects. The compound has been shown to enhance mitochondrial function and ATP production, potentially addressing energy deficits in neurodegenerative conditions .

Niemann-Pick Disease Type C (NPC)

Niemann-Pick disease type C is a lysosomal storage disorder characterized by progressive ataxia and cognitive decline. N-Acetyl-L-leucine has been investigated for its symptomatic relief and disease-modifying potential in NPC patients:

  • Clinical Trials : Two phase IIb clinical trials demonstrated that N-Acetyl-L-leucine significantly improved symptoms related to ataxia and cognitive function in NPC patients. The trials reported statistically significant changes in primary and secondary endpoints with no serious side effects noted .
  • Case Studies : In observational studies involving 12 NPC patients, short-term treatment with N-Acetyl-DL-leucine (a racemic mixture including N-Acetyl-L-leucine) resulted in improved ataxia and quality of life . Furthermore, animal models have shown that both N-Acetyl-L-leucine and its enantiomers can delay disease progression and extend lifespan when administered pre-symptomatically .

Other Neurological Disorders

N-Acetyl-L-leucine has also been explored for its potential benefits in other neurological conditions:

  • Traumatic Brain Injury (TBI) : Research indicates that orally administered N-Acetyl-L-leucine significantly improves motor and cognitive outcomes in mice following controlled cortical impact injury. The treatment reduced neuroinflammation and cell death, suggesting a promising role for NALL as a neuroprotective agent .
  • Downbeat Nystagmus : Studies have shown that both enantiomers of N-acetyl-leucine can improve symptoms associated with downbeat nystagmus, a condition characterized by involuntary eye movements .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of N-Acetyl-L-leucine:

Study/TrialConditionFindingsNotes
Phase IIb Clinical TrialsNiemann-Pick Disease Type CSignificant improvement in ataxia and cognitive functionWell tolerated with no serious side effects
Observational Case SeriesNiemann-Pick Disease Type CImproved quality of life in 12 patientsPositive symptomatic effects noted
Animal Model StudyTraumatic Brain InjuryEnhanced motor/cognitive recovery; reduced neuroinflammationSuggests neuroprotective properties
Downbeat Nystagmus StudyDownbeat NystagmusImprovement in symptoms with both enantiomersIndicates broader therapeutic potential

Propriétés

IUPAC Name

2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859594
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-15-0, 1188-21-2
Record name Acetyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylleucine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-DL-leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-L-leucine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-leucine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-leucine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-leucine
Reactant of Route 5
N-Acetyl-L-leucine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-L-leucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.